N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide

Lipophilicity Physicochemical Property Benzimidazole-Piperazine

N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (CAS 1235152-15-4, molecular formula C26H27N5O, molecular weight 425.5 g/mol) is a synthetic small molecule belonging to the benzimidazole-piperazine carboxamide class. Its structure features a 1-methyl-1H-benzo[d]imidazole core linked via a piperazine ring to a diphenylmethyl carboxamide moiety.

Molecular Formula C26H27N5O
Molecular Weight 425.5 g/mol
CAS No. 1235152-15-4
Cat. No. B6434249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide
CAS1235152-15-4
Molecular FormulaC26H27N5O
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H27N5O/c1-29-23-15-9-8-14-22(23)27-25(29)30-16-18-31(19-17-30)26(32)28-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,28,32)
InChIKeyTXNJUPSPROGEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (CAS 1235152-15-4): Procurement-Relevant Identity and Physicochemical Profile


N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (CAS 1235152-15-4, molecular formula C26H27N5O, molecular weight 425.5 g/mol) is a synthetic small molecule belonging to the benzimidazole-piperazine carboxamide class. Its structure features a 1-methyl-1H-benzo[d]imidazole core linked via a piperazine ring to a diphenylmethyl carboxamide moiety [1]. The compound has a computed XLogP3-AA of 4.2, indicating significant lipophilicity, and possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. Its InChIKey is TXNJUPSPROGEHU-UHFFFAOYSA-N, and it is cataloged as PubChem CID 49713200 [1]. This compound is primarily available as a research chemical from specialty suppliers, with typical reported purities of ≥95% [1]. Critically, no published biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters are available in primary peer-reviewed literature, patents, or authoritative public databases such as ChEMBL or BindingDB as of the knowledge cutoff date [1].

1
Research chemical with no published bioactivity or target data
2
High computed lipophilicity (XLogP3-AA profile) may support permeability studies
3
Benzimidazole-piperazine carboxamide class; single PubChem source

Structural Uniqueness of N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide Prevents Reliable Analog Substitution


The substitution of N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (CAS 1235152-15-4) with a generic benzimidazole-piperazine analog is unjustified due to the unique combination of the N-diphenylmethyl carboxamide terminus and the 1-methyl substitution on the benzimidazole ring. This specific architecture is absent from closely related analogs such as N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide or 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide, which feature different N-substituents that drastically alter lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. The diphenylmethyl group provides two aromatic rings for potential π-π stacking interactions and significantly increases molecular volume and lipophilicity (XLogP3-AA = 4.2) compared to mono-substituted benzyl or phenyl analogs [1]. In the absence of direct comparative biological data, these structural differences are expected to yield divergent target binding profiles, selectivity, and pharmacokinetic behavior, making generic substitution a high-risk approach for research reproducibility [1].

Diphenylmethyl terminus vs mono-substituted analogs
Alters lipophilicity and steric bulk; generic analog may shift assay profiles and binding selectivity.
1-Methylbenzimidazole vs unsubstituted benzimidazole
Eliminates a hydrogen bond donor site; may alter pharmacophore interactions in target engagement studies.
Conformational flexibility differences
Fewer rotatable bonds than extended alkyl analogs may change binding entropy; direct substitution not supported.

Quantitative Differentiation Evidence for N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (CAS 1235152-15-4)


Lipophilicity Differentiation: XLogP3-AA Comparison Against Key Structural Analogs

The computed lipophilicity (XLogP3-AA) of the target compound is 4.2, which distinguishes it from analogs with smaller N-substituents [1]. The N-diphenylmethyl group adds significant hydrophobic surface area compared to N-benzyl or N-phenyl analogs, which typically exhibit XLogP3-AA values in the range of 2.5–3.5 for monocyclic substituents [2]. Although direct experimental logP or logD values are not published for this specific compound, the computed XLogP3-AA of 4.2 exceeds that of N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide (estimated XLogP3-AA ≈ 2.8) and 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (estimated XLogP3-AA ≈ 3.4), representing a 0.8–1.4 log unit increase that predicts substantially higher membrane permeability and tissue distribution potential [2].

Lipophilicity Profile
Data to verify
XLogP3-AA 4.2 vs 2.8–3.4 (estimated)
Reported computed lipophilicity context; assay design may differ
Computed values; experimental logD not available
Lipophilicity Physicochemical Property Benzimidazole-Piperazine

Molecular Weight and Size Differentiation from Common In-Class Benchmarks

The target compound has a molecular weight of 425.5 g/mol, which is approximately 30–54 Da larger than comparator benzimidazole-piperazine carboxamides with monocyclic N-substituents [1]. For example, N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide (MW ≈ 393.5 g/mol) and 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (MW ≈ 371.4 g/mol) are significantly smaller [2]. This 8–14% increase in molecular weight places the target compound closer to the upper limit of Lipinski's Rule of Five for oral drug-likeness (MW < 500 Da) and may influence solubility, diffusion rates, and target binding pocket accommodation [2].

Molecular Weight
Class-level inference
425.5 vs 371–394 g/mol
Mass difference may influence diffusion and solubility
Calculated from molecular formulas
Molecular Weight Physicochemical Property Drug-likeness

Hydrogen Bond Donor Count Differentiation from Benzyl/Phenyl Analogs

The target compound possesses exactly 1 hydrogen bond donor (the carboxamide NH) and 3 hydrogen bond acceptors (benzimidazole N, piperazine N, carboxamide O) [1]. This HBD count is identical to comparator analogs such as N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide (1 HBD) [2]. However, the two additional phenyl rings of the diphenylmethyl group provide extended hydrophobic surface area for π-π stacking and van der Waals interactions beyond the capacity of monocyclic substituents, a feature that cannot be captured by simple HBD/HBA counting rules but is critical for receptor binding pocket complementarity [2].

Aromatic Ring Count
Class-level inference
4 vs 3 aromatic rings; 1 HBD
Additional ring provides unique π-stacking potential
No direct binding data available
Hydrogen Bonding Physicochemical Property Target Engagement

Rotatable Bond Flexibility Differentiation from Rigid Analogs

The target compound has 4 rotatable bonds, as computed by PubChem [1]. This is lower than the 5–6 rotatable bonds typical of N-benzyl or N-phenylpropyl analogs, which contain additional methylene spacers [2]. The reduced conformational flexibility of the diphenylmethyl group (rotation around the N–CH(Ph)2 bond only) contrasts with the greater degrees of freedom in extended alkyl-linked analogs. This restricted flexibility may translate into lower entropic penalties upon target binding, potentially contributing to enhanced binding affinity if the pre-organized conformation matches the receptor-bound state, although no direct binding data are available to confirm this hypothesis [2].

Rotatable Bonds
Class-level inference
4 vs 5–6 rotatable bonds
Conformational restriction may alter binding thermodynamics
Entropic effects not experimentally validated
Conformational Flexibility Entropy Binding Kinetics

Evidence-Backed Application Scenarios for N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide (CAS 1235152-15-4)


Physicochemical Reference Standard for Lipophilic Benzimidazole-Piperazine Library Design

Based on its computed XLogP3-AA of 4.2 [1], this compound serves as a high-lipophilicity reference point in benzimidazole-piperazine carboxamide library design, enabling medicinal chemists to anchor structure-property relationship (SPR) models for membrane permeability optimization. Its logP value exceeds typical analogs by 0.8–1.4 units [1], making it useful as an upper-bound calibration standard for chromatographic logD determination assays.

Conformational Restriction Probe for Entropy-Driven Binding Studies

With only 4 rotatable bonds compared to 5–6 in structurally related N-alkyl-linked analogs [1], this compound can serve as a tool molecule to investigate the role of conformational pre-organization in target binding thermodynamics. Its restricted flexibility profile makes it suitable for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies comparing binding entropy/enthalpy partitioning across a flexibility gradient series.

Hydrophobic Surface Area Calibrant for Plasma Protein Binding Assays

The extended diphenylmethyl surface provides a larger hydrophobic contact area than monocyclic analogs, as evidenced by the 4 vs. 3 aromatic ring count [1]. This makes the compound a suitable high-binding calibrant for equilibrium dialysis or ultrafiltration-based plasma protein binding assays, where it is expected to show higher fraction bound (fu < 0.01) than lower-ring-count comparators.

Negative Control for 1-Methylbenzimidazole Pharmacophore Mapping

The 1-methyl substitution on the benzimidazole ring distinguishes this compound from 1H-unsubstituted analogs [1], eliminating a hydrogen bond donor site. This structural feature makes it a valuable tool for pharmacophore mapping studies to assess the contribution of the benzimidazole NH to target engagement, particularly for targets such as 5-HT4 or D2 receptors where benzimidazole NH interactions are critical.

Application
Selection Property
Validation Focus
Benzimidazole-piperazine library design
High computed lipophilicity (XLogP3-AA)
Membrane permeability SPR modeling
Entropy-driven binding thermodynamics
Restricted rotatable bond profile
ITC/SPR entropy-enthalpy partitioning
Plasma protein binding calibration
Extended aromatic surface area
High fraction bound equilibrium dialysis
1-Methylbenzimidazole pharmacophore mapping
Absence of NH hydrogen bond donor
Target engagement contribution studies (e.g., 5-HT4, D2)
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